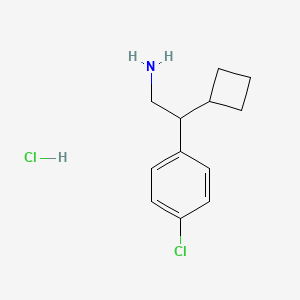![molecular formula C14H13NO2S B13476699 5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B13476699.png)
5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid is an organic compound that features a pyridine ring substituted with a carboxylic acid group and a sulfanyl group attached to a 3-methylphenylmethyl moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid typically involves the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis or the Chichibabin synthesis.
Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via carboxylation reactions, such as the Kolbe-Schmitt reaction.
Attachment of the Sulfanyl Group: The sulfanyl group can be introduced through nucleophilic substitution reactions, where a thiol reacts with a suitable leaving group on the pyridine ring.
Attachment of the 3-Methylphenylmethyl Moiety: This can be achieved through Friedel-Crafts alkylation or other suitable alkylation reactions.
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.
Substitution: The pyridine ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines and thiols (for nucleophilic substitution) are commonly used.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohols or aldehydes.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
Aplicaciones Científicas De Investigación
5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid has several applications in scientific research:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory or antimicrobial activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or stability.
Mecanismo De Acción
The mechanism of action of 5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid depends on its specific application. For example, in medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The sulfanyl group and the carboxylic acid group can participate in hydrogen bonding and other interactions that influence the compound’s activity.
Comparación Con Compuestos Similares
- 5-{[(Phenyl)methyl]sulfanyl}pyridine-2-carboxylic acid
- 5-{[(4-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid
- 5-{[(2-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid
Comparison:
- Structural Differences: The position and nature of the substituents on the phenyl ring can influence the compound’s reactivity and properties.
- Uniqueness: 5-{[(3-Methylphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid is unique due to the specific positioning of the methyl group, which can affect its steric and electronic properties, leading to different reactivity and potential applications compared to its analogs.
Propiedades
Fórmula molecular |
C14H13NO2S |
|---|---|
Peso molecular |
259.33 g/mol |
Nombre IUPAC |
5-[(3-methylphenyl)methylsulfanyl]pyridine-2-carboxylic acid |
InChI |
InChI=1S/C14H13NO2S/c1-10-3-2-4-11(7-10)9-18-12-5-6-13(14(16)17)15-8-12/h2-8H,9H2,1H3,(H,16,17) |
Clave InChI |
SYDXTWGNNRXOFL-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)CSC2=CN=C(C=C2)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Tert-butyl 3-[2-(methylamino)ethyl]morpholine-4-carboxylate](/img/structure/B13476621.png)
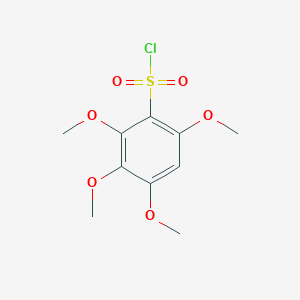
![4,4,5,5-Tetramethyl-2-[(trimethylsilyl)methyl]-1,3,2-dioxaborolane](/img/structure/B13476641.png)
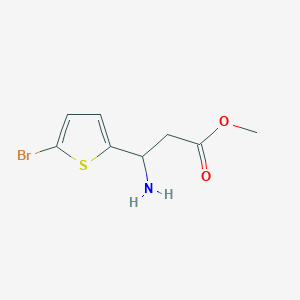
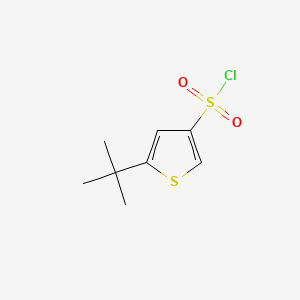



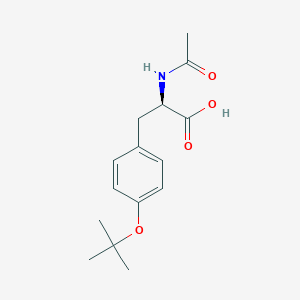

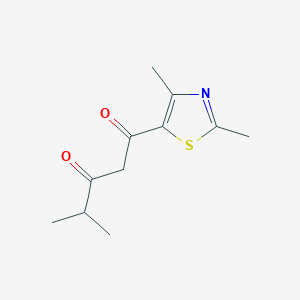
![[5-(2,6-Difluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol](/img/structure/B13476700.png)
